The synthesis of Parimifasor can involve several approaches, primarily focusing on the construction of its molecular framework through organic synthesis techniques. Common methods include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity .
Parimifasor possesses a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is typically represented as C_xH_yN_zO_w (exact values depend on the specific derivative being referenced).
Key structural features include:
Molecular modeling studies can provide insights into the three-dimensional conformation of Parimifasor, which is critical for understanding its mechanism of action .
Parimifasor undergoes various chemical reactions typical of organic compounds. Notable reactions include:
Technical details such as reaction yields, conditions (temperature, solvents), and catalysts used are essential for reproducibility in synthetic protocols .
The mechanism of action for Parimifasor primarily involves its interaction with nuclear receptors. Upon binding to the peroxisome proliferator-activated receptor gamma, it modulates gene expression related to glucose metabolism and lipid homeostasis.
Key points include:
Data from in vitro studies often demonstrate changes in gene expression profiles upon treatment with Parimifasor, supporting its role as a modulator .
Parimifasor exhibits distinct physical properties that are relevant for its application in pharmaceuticals:
Chemical properties such as melting point, boiling point, pH stability range, and reactivity with other compounds are critical for formulation development .
Parimifasor has several potential applications in scientific research and medicine:
Research continues to explore additional therapeutic areas where Parimifasor may provide benefits based on its mechanism of action .
Parimifasor is systematically identified by the chemical name 3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide and bears the experimental code LYC-30937 [1] [4] [5]. Its unambiguous chemical identification is established by the CAS Registry Number 1796641-10-5. The compound possesses a molecular formula of C18H11Cl2F4N5O and a molecular weight of 460.21 g/mol [1] [10]. Parimifasor exhibits moderate solubility in dimethyl sulfoxide (DMSO), typically solubilized at concentrations of ≥ 150 mg/mL (325.94 mM) for in vitro studies [10]. Its structural uniqueness is further characterized by the Canonical SMILES notation: O=C(C1=CC(Cl)=CC=C1)N/C(NC2=NNC(C(F)(F)F)=C2)=N/C3=CC(Cl)=CC(F)=C3, which precisely defines the atomic connectivity and stereoelectronic features crucial for its biological interactions [1] [5]. The InChI Key (GPLAWHGEODGIAW-UHFFFAOYSA-N) provides a standardized digital identifier essential for database searches and computational modeling studies [10]. Primary synonyms include LYC30937 and the IUPAC name, solidifying its identity across chemical and pharmacological literature.
Table 1: Essential Chemical Identifiers for Parimifasor
Property | Value |
---|---|
Systematic Name | 3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide |
Synonyms | LYC-30937, LYC30937 |
CAS Registry Number | 1796641-10-5 |
Molecular Formula | C18H11Cl2F4N5O |
Molecular Weight | 460.21 g/mol |
Canonical SMILES | O=C(C1=CC(Cl)=CC=C1)N/C(NC2=NNC(C(F)(F)F)=C2)=N/C3=CC(Cl)=CC(F)=C3 |
InChI Key | GPLAWHGEODGIAW-UHFFFAOYSA-N |
Solubility (DMSO) | ≥ 150 mg/mL (325.94 mM) |
Parimifasor belongs to the benzamide-pyrazole hybrid structural class, integrating a substituted benzamide moiety with a trifluoromethylated pyrazole ring via an imine linker [1] [10]. This classification signifies a deliberate molecular design strategy merging pharmacophoric elements known for distinct biological activities. Key structural features dictating its conformation and target engagement include:
The synthesis of Parimifasor involves multi-step reactions, including sequential substitution, palladium-catalyzed coupling for amide bond formation or C-N linkage, and pyrazole ring cyclization, followed by purification to achieve high chemical purity (typically ≥ 98%) [10]. The strategic placement of halogens (Cl, F) and the -CF3 group creates a distinct electronic and steric profile, positioning this hybrid as a sophisticated tool for probing inflammatory and immunomodulatory pathways.
Table 2: Key Functional Groups and Their Potential Roles in Parimifasor
Structural Component | Key Functional Groups | Postulated Biological Role |
---|---|---|
Benzamide Domain | Chlorophenyl, Amide (C=O, N-H) | Target binding via hydrogen bonding/halogen bonds; Hydrophobicity |
Central Core | Imine (C=N), Amidine-like | Conformational constraint; Electronic effects; Hydrogen bonding |
Aniline Domain | Chlorophenyl, Fluorophenyl | Enhanced lipophilicity; Specific binding interactions |
Pyrazole Domain | Trifluoromethylpyrazole, NH | Strong hydrophobic interactions; Metabolic stability; H-bonding |
Parimifasor is definitively classified as an immunomodulator with significant anti-inflammatory activity [1] [4] [5]. Its primary pharmacological mechanism involves the selective modulation of immune cell functions and suppression of pro-inflammatory signaling pathways, rather than broad immunosuppression. Key mechanistic insights derived from preclinical research include:
Its anti-inflammatory potential is evidenced in models of inflammatory bowel disease (IBD) and cerulein-induced chronic pancreatitis, where it ameliorates tissue damage and inflammation [10]. Furthermore, emerging evidence suggests potential anti-tumor activity, observed through selective inhibition of proliferation and induction of apoptosis in diverse human cancer cell lines (glioblastoma, colon cancer, lung adenocarcinoma). This activity appears linked to immunomodulation and potential effects on tumor microenvironment components rather than direct cytotoxicity to normal cells [10].
Table 3: Documented Preclinical Research Findings for Parimifasor
Biological Activity | Experimental Model/System | Key Finding/Mechanistic Insight | Reference Context |
---|---|---|---|
Anti-fibrotic/Anti-inflammatory | Cerulein-induced chronic pancreatitis | Inactivation of TGF-β/Smad2 signaling; Prevents PSC activation | [10] |
Cytoprotective | UVB-induced human keratinocyte damage | Inhibition of JNK phosphorylation; Reduces H2O2 production | [10] |
Immunomodulation | Mouse macrophage cell line | Promotes proliferation/phagocytosis; Reduces inflammatory cytokines | [10] |
Transcriptional Activation | In vitro molecular studies | Induction of ATF3 via EGR-1 activation | [10] |
Anti-proliferative/Pro-apoptotic | Human tumor cell lines (Glioblastoma, Colon, Lung adeno.) | Selective inhibition; Apoptosis induction (Flow cytometry) | [10] |
While the provided search results do not explicitly confirm Parimifasor's current orphan drug status for a specific indication, its pharmacological profile aligns strongly with compounds eligible for Orphan Drug Designation (ODD) under regulatory frameworks like the US Orphan Drug Act (ODA) [3] [7] [9]. The FDA's ODD program grants special status to drugs intended for the treatment, diagnosis, or prevention of rare diseases or conditions affecting fewer than 200,000 people in the United States. Designation hinges on scientific rationale demonstrating promise for the rare condition and meeting prevalence criteria [7].
The mechanism of action (MoA) is a critical determinant in ODD decisions. The FDA evaluates whether the drug's unique MoA addresses a distinct pathogenic process, particularly for subsets within more common diseases ("orphan subsets") [3] [9]. Parimifasor's targeted immunomodulatory mechanisms – such as TGF-β/Smad2 inactivation, JNK inhibition, and ATF3 induction – could support ODD applications for rare fibro-inflammatory or autoimmune conditions where these pathways are central, such as specific forms of scleroderma (systemic sclerosis, recognized by FDA as distinct from localized scleroderma [3]), certain orphan classifications of pulmonary hypertension, or rare inflammatory skin or gastrointestinal disorders unresponsive to conventional therapies [3] [9] [10].
Successful ODD confers substantial development incentives, including:
The trend towards precision medicine has influenced ODD, with therapies targeting molecularly defined subpopulations within diseases potentially qualifying as orphan subsets. While analysis indicates that such precision medicine-driven subsets constitute a relatively small proportion (around 8-9%) of annual ODD grants and Parimifasor's role here is speculative, its potential targeting of specific molecular pathways in niche inflammatory conditions could fit this paradigm [9]. Securing ODD could significantly accelerate Parimifasor's development pathway for qualifying rare disorders by mitigating financial risks and providing regulatory support.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: